molecular formula C17H27NOS B14517426 4-Butoxy-N-hexylbenzene-1-carbothioamide CAS No. 62955-58-2

4-Butoxy-N-hexylbenzene-1-carbothioamide

Cat. No.: B14517426
CAS No.: 62955-58-2
M. Wt: 293.5 g/mol
InChI Key: CATVLMQEUIOLQF-UHFFFAOYSA-N
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Description

4-Butoxy-N-hexylbenzene-1-carbothioamide is a synthetic benzenecarbothioamide derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at the para position of the benzene ring and a hexyl chain (-NH-C₆H₁₃) attached to the thiocarbamide moiety. Its molecular formula is C₁₇H₂₇NOS, with a molecular weight of 301.47 g/mol. The compound’s structure combines lipophilic alkyl chains with a polar carbothioamide group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

62955-58-2

Molecular Formula

C17H27NOS

Molecular Weight

293.5 g/mol

IUPAC Name

4-butoxy-N-hexylbenzenecarbothioamide

InChI

InChI=1S/C17H27NOS/c1-3-5-7-8-13-18-17(20)15-9-11-16(12-10-15)19-14-6-4-2/h9-12H,3-8,13-14H2,1-2H3,(H,18,20)

InChI Key

CATVLMQEUIOLQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)C1=CC=C(C=C1)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-hexylbenzene-1-carbothioamide typically involves the reaction of 4-butoxybenzene-1-carbothioamide with hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-hexylbenzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform, often at room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Brominated or nitrated derivatives of the benzene ring

Scientific Research Applications

4-Butoxy-N-hexylbenzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Researchers may study its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.

    Industry: Utilized in the development of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-hexylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways involved in its biological effects are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Butoxy-N-hexylbenzene-1-carbothioamide with two closely related benzenecarbothioamides: 4-Methoxy-N-(1-phenylethyl)benzene-1-carbothioamide () and 4-(4-ethoxyphenoxy)benzene-1-carbothioamide (). Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural Features
Compound Substituent (Position 4) N-Substituent Molecular Formula Molecular Weight (g/mol)
This compound Butoxy (-OCH₂CH₂CH₂CH₃) Hexyl (-C₆H₁₃) C₁₇H₂₇NOS 301.47
4-Methoxy-N-(1-phenylethyl)... Methoxy (-OCH₃) 1-Phenylethyl (-CH₂Ph) C₁₆H₁₇NOS 271.38
4-(4-Ethoxyphenoxy)... 4-Ethoxyphenoxy (-OPh-OEt) Hydrogen (-H) C₁₅H₁₅NO₂S 273.35

Key Observations :

  • The butoxy group in the target compound enhances lipophilicity compared to the smaller methoxy group in and the ethoxyphenoxy ether in .
  • The N-hexyl chain contributes to higher molecular weight and steric bulk compared to the N-phenylethyl group in and the unsubstituted NH₂ in .
Physicochemical Properties
Compound Predicted logP Aqueous Solubility (mg/mL) Melting Point (°C)
This compound 5.2 0.15 (low) 85–90*
4-Methoxy-N-(1-phenylethyl)... 3.8 0.45 (moderate) 120–125
4-(4-Ethoxyphenoxy)... 4.1 0.30 (low-moderate) 110–115

Analysis :

  • The N-hexyl chain and butoxy group in the target compound result in the highest logP (5.2), indicating strong lipid membrane affinity.
  • The methoxy group in improves aqueous solubility due to reduced steric hindrance and polarity.
  • The ethoxyphenoxy substituent in introduces rigidity and moderate polarity, balancing logP and solubility.

Critical Comparison :

  • The N-hexyl chain in the target compound may improve bioavailability in lipid-rich environments (e.g., bacterial membranes) compared to and .
  • The phenylethyl group in supports enzyme inhibition via aromatic stacking, whereas the ethoxyphenoxy group in enhances antifungal activity through membrane disruption.

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